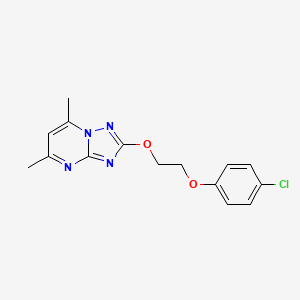
STS-E412
Descripción general
Descripción
STS-E412 es un compuesto no peptídico conocido por sus propiedades protectoras de los tejidos. Activa selectivamente el receptor de eritropoyetina y el receptor de la cadena beta común, lo que lo convierte en una herramienta valiosa en el estudio de los trastornos neurológicos . El compuesto tiene un peso molecular de 318,76 y una fórmula química de C15H15ClN4O2 .
Aplicaciones Científicas De Investigación
STS-E412 tiene varias aplicaciones de investigación científica:
Trastornos neurológicos: Se utiliza para estudiar los trastornos neurológicos debido a sus propiedades protectoras de los tejidos.
Protección de órganos: El compuesto también se utiliza en investigaciones relacionadas con la protección de órganos.
Enfermedades neurodegenerativas: This compound es valioso en el estudio de las enfermedades neurodegenerativas, proporcionando información sobre posibles enfoques terapéuticos.
Mecanismo De Acción
STS-E412 ejerce sus efectos activando selectivamente el receptor de eritropoyetina protector de los tejidos, que comprende una subunidad del receptor de eritropoyetina y el receptor de la cadena beta común . Esta activación conduce a la fosforilación del receptor de eritropoyetina y las moléculas de señalización asociadas, como la Janus cinasa 2 y AKT . Estos objetivos moleculares y vías son cruciales para los efectos protectores de los tejidos del compuesto.
Análisis Bioquímico
Biochemical Properties
STS-E412 interacts with the erythropoietin receptor (EPOR) and CD131 . It increases the phosphorylation of EPOR, CD131, and the EPO-associated signaling molecules JAK2 and AKT . These interactions play a crucial role in the biochemical reactions involving this compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It increases FXN expression in primary human cortical cells, retinoic-acid differentiated murine P19 cells, and normal and FA patient-derived PBMC . This influence on cell function impacts cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It increases the phosphorylation of EPOR, CD131, and the EPO-associated signaling molecules JAK2 and AKT .
Temporal Effects in Laboratory Settings
Over time, this compound has shown to increase FXN expression in the heart of FXN-deficient KIKO mice . The effects of this compound on FXN expression in the brains of KIKO mice were not observed following treatment with recombinant human erythropoietin (rhEPO), suggesting that the effects of this compound on FXN expression in the CNS are superior to rhEPO in vivo .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in metabolic pathways that interact with the erythropoietin receptor (EPOR) and CD131
Métodos De Preparación
La síntesis de STS-E412 implica varios pasos. Uno de los métodos incluye la reacción de 2-(4-clorofenoxi)etan-1-ol con hidruro de sodio en tetrahidrofurano. Esta reacción se lleva a cabo bajo condiciones controladas para asegurar la formación del producto deseado . Los métodos de producción industrial para this compound no están ampliamente documentados, pero el compuesto está disponible para fines de investigación de varios proveedores .
Análisis De Reacciones Químicas
STS-E412 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas, aunque los mecanismos de reacción detallados no están ampliamente documentados.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente que involucran el átomo de cloro en su estructura.
Los reactivos comunes utilizados en estas reacciones incluyen hidruro de sodio y tetrahidrofurano. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados .
Comparación Con Compuestos Similares
STS-E412 se compara con otros agonistas de moléculas pequeñas del receptor de eritropoyetina protector de los tejidos, como STS-E424 . Ambos compuestos aumentan la expresión de frataxina in vitro e in vivo, pero this compound ha mostrado efectos superiores en el sistema nervioso central en comparación con la eritropoyetina humana recombinante . Esto hace que this compound sea único en su capacidad de brindar protección tisular sin los efectos eritropoyéticos asociados con la eritropoyetina .
Compuestos similares incluyen:
STS-E424: Otro agonista de moléculas pequeñas del receptor de eritropoyetina protector de los tejidos.
Eritropoyetina humana recombinante: Conocida por sus propiedades eritropoyéticas y protectoras de los tejidos.
Referencias
Propiedades
IUPAC Name |
2-[2-(4-chlorophenoxy)ethoxy]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2/c1-10-9-11(2)20-14(17-10)18-15(19-20)22-8-7-21-13-5-3-12(16)4-6-13/h3-6,9H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFMOBKQELKMKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)OCCOC3=CC=C(C=C3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does STS-E412 interact with its target and what are the downstream effects?
A: this compound selectively activates the tissue-protective erythropoietin receptor, which comprises an erythropoietin receptor subunit (EPOR) and the common β-chain (CD131) [, , , ]. Upon binding to this receptor complex, this compound triggers phosphorylation of EPOR and CD131, activating downstream signaling molecules like JAK2 and AKT [, , , ]. This activation leads to erythropoietin-like cytoprotective effects in various cell types, including primary neuronal cells and renal proximal tubular epithelial cells [, , , ].
Q2: What is known about the structure-activity relationship (SAR) of this compound?
A2: While the provided research papers mainly focus on characterizing this compound, they don't delve into detailed SAR studies. Further research exploring modifications to the 2-[2-(4-Chlorophenoxy)ethoxy]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine structure is needed to understand how specific structural features influence its activity, potency, and selectivity.
Q3: What evidence suggests that this compound might be effective in treating central nervous system (CNS) diseases?
A: The research highlights this compound's ability to penetrate the blood-brain barrier, a crucial factor for CNS drug delivery [, , , ]. Additionally, the compound exhibits potent cytoprotective effects in primary human neuronal cells and rat hippocampal neurons [, , , ]. This combination of CNS accessibility and neuroprotective properties makes this compound a promising candidate for further investigation in the context of CNS diseases.
Q4: How does the selectivity of this compound for the tissue-protective erythropoietin receptor contribute to its potential as a therapeutic agent?
A: this compound demonstrates high selectivity for the EPOR/CD131 heterodimer, showing no activity towards the EPOR/EPOR homodimer, which is responsible for erythropoiesis (red blood cell production) [, , , ]. This selectivity is crucial because it allows this compound to exert tissue-protective effects without stimulating erythropoiesis, potentially avoiding side effects associated with increased red blood cell mass.
- Discovery and Characterization of Nonpeptidyl Agonists of the Tissue-Protective Erythropoietin Receptor:
- Discovery and characterization of nonpeptidyl agonists of the tissue-protective erythropoietin receptor:
- Discovery and Characterization of Nonpeptidyl Agonists of the Tissue-Protective Erythropoietin Receptor s:
- Discovery and characterization of nonpeptidyl agonists of the tissue-protective erythropoietin receptor:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-[[4-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]methyl]piperazin-1-yl]ethanone;hydrochloride](/img/structure/B610962.png)
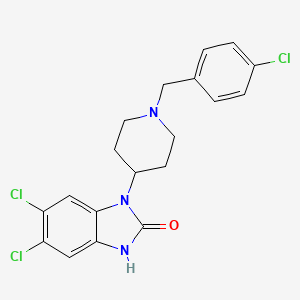
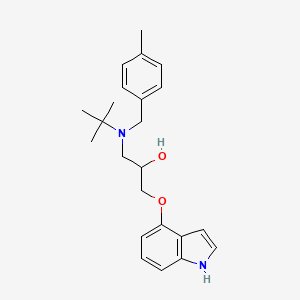
![2-Fluoro-4'-[[4-(4-pyridinylMethyl)-1-piperazinyl]Methyl]-alpha,alpha-bis(trifluoroMethyl)-[1,1'-biphenyl]-4-Methanol](/img/structure/B610972.png)
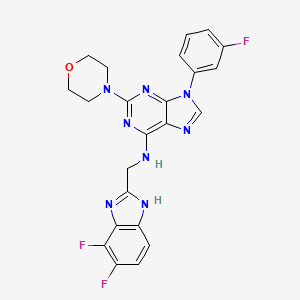
![N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine](/img/structure/B610974.png)
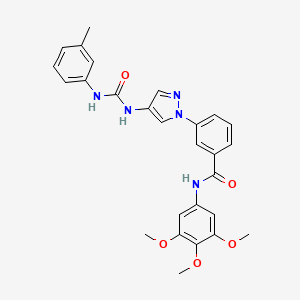
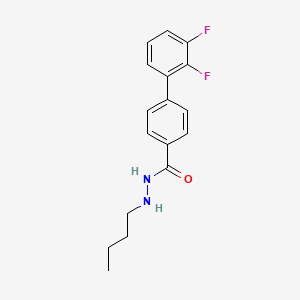
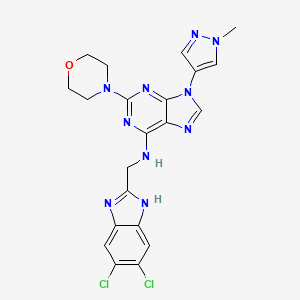
![1-(2-hydroxyethyl)-3-[4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]-1-phenylurea](/img/structure/B610979.png)
